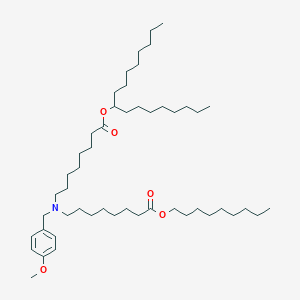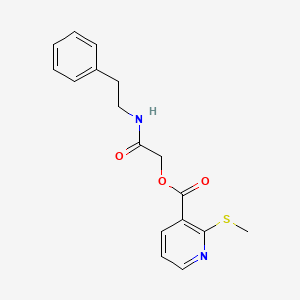
Benzyl 2-methylsulfanylpyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 2-(methylthio)nicotinate: is an organic compound that belongs to the class of nicotinic acid esters It is characterized by the presence of a benzyl group attached to the nicotinic acid moiety, with a methylthio substituent at the 2-position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-(methylthio)nicotinate typically involves the esterification of nicotinic acid with benzyl alcohol in the presence of a suitable catalyst. The methylthio group can be introduced via a nucleophilic substitution reaction using a methylthiolating agent. The reaction conditions often include the use of an acid catalyst, such as sulfuric acid, and heating to facilitate the esterification process.
Industrial Production Methods: On an industrial scale, the production of Benzyl 2-(methylthio)nicotinate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and catalyst recycling, can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: Benzyl 2-(methylthio)nicotinate can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Benzyl 2-(methylthio)nicotinate is used as a building block in organic synthesis
Biology: In biological research, this compound can be used to study the effects of nicotinic acid derivatives on cellular processes. It may also serve as a probe to investigate the role of nicotinic acid receptors in various physiological functions.
Medicine: Benzyl 2-(methylthio)nicotinate has potential applications in the development of new drugs, particularly those targeting nicotinic acid receptors. Its vasodilatory properties make it a candidate for treating conditions such as peripheral vascular disease.
Industry: In the industrial sector, this compound can be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity and functional group compatibility make it a versatile component in various chemical processes.
Mécanisme D'action
The mechanism of action of Benzyl 2-(methylthio)nicotinate involves its interaction with nicotinic acid receptors. Upon binding to these receptors, the compound can induce vasodilation by promoting the release of nitric oxide, which relaxes the smooth muscles of blood vessels. This action is mediated through the activation of specific signaling pathways, including the cyclic GMP pathway.
Comparaison Avec Des Composés Similaires
Benzyl nicotinate: Lacks the methylthio group, primarily used as a vasodilator.
Methyl nicotinate: Contains a methyl ester instead of a benzyl ester, also used for its vasodilatory effects.
Ethyl nicotinate: Similar to methyl nicotinate but with an ethyl ester group.
Uniqueness: Benzyl 2-(methylthio)nicotinate is unique due to the presence of both the benzyl and methylthio groups, which confer distinct chemical and biological properties. The methylthio group enhances its reactivity and potential for further functionalization, while the benzyl group provides stability and lipophilicity, making it suitable for various applications in medicinal chemistry and industrial processes.
Propriétés
Formule moléculaire |
C14H13NO2S |
|---|---|
Poids moléculaire |
259.33 g/mol |
Nom IUPAC |
benzyl 2-methylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C14H13NO2S/c1-18-13-12(8-5-9-15-13)14(16)17-10-11-6-3-2-4-7-11/h2-9H,10H2,1H3 |
Clé InChI |
YSBIZTXPVGEISV-UHFFFAOYSA-N |
SMILES canonique |
CSC1=C(C=CC=N1)C(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[6-(2,3-Dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13357933.png)

![1-[4-(difluoromethoxy)phenyl]-5-methyl-N-(2-naphthyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13357962.png)
![6-(5-Methyl-3-isoxazolyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357963.png)
![Methyl 2-{[2-(5-methyl-2-furyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate](/img/structure/B13357968.png)



![3-[6-(2,3-Dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13357989.png)
![6-(2-Methoxybenzyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357996.png)



![7-Chloro[1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B13358017.png)
